molecular formula C7H10BrN B012436 1-(3-Bromopropyl)pyrrole CAS No. 100779-91-7

1-(3-Bromopropyl)pyrrole

Cat. No. B012436
M. Wt: 188.06 g/mol
InChI Key: IXIXPLRTYIMRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves palladium-catalyzed polycondensation and other coupling reactions. For instance, Zhang and Tieke (2008) described the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units through Pd-catalyzed Suzuki coupling (Zhang & Tieke, 2008). Similarly, Liu et al. (2017) developed a one-pot tandem reaction combining a silver-catalyzed 1,3-dipolar cycloaddition with an oxidative dehydrogenative aromatization for the synthesis of multisubstituted pyrroles (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including 1-(3-Bromopropyl)pyrrole, is characterized by conjugated systems that contribute to their unique optical properties. Studies such as those by Rabindranath et al. (2006) focus on the synthesis and analysis of π-conjugated polymers based on pyrrole units, highlighting their molecular architecture and its impact on properties (Rabindranath et al., 2006).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including halogen-metal interchange, as demonstrated by Muchowski and Naef (1984), who explored the transformation of 3-bromo-1-(triisopropylsilyl)pyrroles (Muchowski & Naef, 1984). The reactivity of these compounds is influenced by their structure, particularly the presence of functional groups on the pyrrole ring.

Physical Properties Analysis

Pyrrole derivatives are known for their interesting physical properties, such as luminescence. For example, Beyerlein and Tieke (2000) studied photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units, revealing insights into their optical properties (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives are diverse. Mert et al. (2013) investigated the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films, providing a detailed analysis of their chemical behavior (Mert et al., 2013).

Scientific Research Applications

  • Bio-Sensing Applications : Ferrrocenylpropyl and -butyl polypyrroles, which are related to 1-(3-Bromopropyl)pyrrole, demonstrate potential in bio-sensing applications. These compounds can be used for quantitative sensing and determination of redox-active enzymes like cytochrome C in solution (Chen et al., 2002).

  • Synthetic Chemistry :

    • A green and environmentally friendly method has been developed for ethynylation of pyrroles, including those related to 1-(3-Bromopropyl)pyrrole, with 1-acyl-2-bromoacetylenes on alumina, offering potential for functionalized pyrroles and acetylenes (Trofimov et al., 2004).
    • A novel method for preparing fluoropyrroles, which are otherwise inaccessible, uses bromine-lithium exchange and N-fluorobenzenesulfonimide treatment of highly functionalized pyrroles (Barnes et al., 1994).
    • 3-Lithio-1-(trimethylsilyl)pyrrole, a key intermediate in antibiotic synthesis, can be transformed into 3-substituted pyrroles, facilitating the synthesis of various antibiotics (Muchowski & Naef, 1984).
    • 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a stable derivative of 2-bromopyrrole, is suitable for Suzuki coupling with arylboronic acids (Knight et al., 2003).
  • Materials Science :

    • N-substituted poly(bis-pyrrole) films show strong stability and good electrochromic properties, making them suitable for applications like metal recovery and ion sensors (Mert et al., 2013).
    • New photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units in the main chain exhibit high photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).

Safety And Hazards



  • Hazard Warnings :

    • Skin irritation (H315).

    • Eye irritation (H319).

    • Flammable liquid (H227).



  • Safety Precautions :

    • Avoid exposure to light, air, and heat.

    • Handle with protective gloves and eyewear.

    • In case of skin or eye contact, rinse thoroughly with water.

    • Properly dispose of any remaining material or containers.






  • Future Directions



    • Further research can explore:

      • Biological activity and potential therapeutic applications.

      • Optimization of synthetic routes for scalability.

      • Investigation of derivatives with improved properties.






    properties

    IUPAC Name

    1-(3-bromopropyl)pyrrole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IXIXPLRTYIMRMC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN(C=C1)CCCBr
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10BrN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00339589
    Record name 1-(3-Bromopropyl)pyrrole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00339589
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    188.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3-Bromopropyl)pyrrole

    CAS RN

    100779-91-7
    Record name 1-(3-Bromopropyl)pyrrole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00339589
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(3-Bromopropyl)pyrrole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(3-Bromopropyl)pyrrole
    Reactant of Route 2
    Reactant of Route 2
    1-(3-Bromopropyl)pyrrole
    Reactant of Route 3
    Reactant of Route 3
    1-(3-Bromopropyl)pyrrole
    Reactant of Route 4
    Reactant of Route 4
    1-(3-Bromopropyl)pyrrole
    Reactant of Route 5
    Reactant of Route 5
    1-(3-Bromopropyl)pyrrole
    Reactant of Route 6
    1-(3-Bromopropyl)pyrrole

    Citations

    For This Compound
    31
    Citations
    Y Wu, Y Zhao, Y Wang, X Ye, T Wu, HP Deng… - Biosensors and …, 2017 - Elsevier
    Squamous cell carcinoma antigen (SCCA) is a good specific antigen for cancer diagnosis specifically for squamous cell carcinomas. In this study, 3-amine-N-[3-(N-pyrrole)propyl]…
    N Martinez-Castro, DL Morgan, RF Storey - Macromolecules, 2009 - ACS Publications
    N-(ω-Haloalkyl)pyrroles (1-(2-chloroethyl)pyrrole, 1-(2-bromoethyl)pyrrole, and 1-(3-bromopropyl)pyrrole) were used to end-quench quasiliving isobutylene (IB) polymerizations initiated …
    Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
    AS Ribeiro, A Kanazawa, DMAF Navarro… - Tetrahedron …, 1999 - Elsevier
    A synthetic route to obtain (R)-(−) (1), (S)-(+)-3-(1-pyrrolyl)propyl-N-(3,5-dinitrobenzoyl)-α-phenylglycinate (2) and derivatives is described. In a first step, pyrrole derivatives were …
    N Martinez‐Castro, AJD Magenau… - Journal of Polymer …, 2010 - Wiley Online Library
    (ω‐Azidoalkyl)pyrrolyl‐terminated polyisobutylene (PIB) was successfully synthesized both by substitution of the terminal halide of 1‐(ω‐haloalkyl)pyrrolyl‐terminated PIB with sodium …
    X Chen, T Ren, M Ma, Z Wang, G Zhan, C Li - Electrochimica Acta, 2013 - Elsevier
    Using carboxylic acid-functionalized single walled carbon nanotubes (SWCNTs-COO − ) as an anion and 3-butyl-1-[3-(N-pyrrolyl)propyl]imidazolium as a cation, a novel SWCNTs-COO-…
    AJD Magenau, N Martinez-Castro, DA Savin… - …, 2009 - ACS Publications
    A novel block copolymer, composed of polyisobutylene (PIB) and poly(N-isopropylacrylamide) (PNIPAM) segments, was synthesized. The PIB block was prepared via quasiliving …
    Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
    M Yasuzawa, A Kunugi - Electrochemistry communications, 1999 - Elsevier
    Amperometric glucose sensors were prepared by electropolymerization of a pyrrole derivative having the positively charged group, 3-(1-pyrrolyl)propyltrimethylammonium bromide, in …
    Y Wu, X Chen, Y Wang, C Li - Canadian Journal of Chemistry, 2016 - cdnsciencepub.com
    3-Decyl-1-(3-pyrrole-propyl)imidazolium tetrafluoroborate (DPIMBF 4 ) ionic liquid was synthesized and characterized. DPIMBF 4 ionic liquid not only possesses a pyrrole group that …
    Number of citations: 3 cdnsciencepub.com
    J Chen, CO Too, GG Wallace, GF Swiegers - Electrochimica acta, 2004 - Elsevier
    The binuclear species [1.1]ferrocenophane (1), which contains two ferrocenes (Fc) connected by methylene bridges between their respective cyclopentadienyl ligands, is well known as …
    Y Wang, C Li, T Wu, X Ye - Carbon, 2018 - Elsevier
    A novel electropolymerizable material, 1-[3-(N-pyrrolyl) propyl]-3-butylimidazolium bromide (NPBimBr) ionic liquid, was synthesized and used as a modifier to functionalize graphene …

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.